molecular formula C10H19IO2 B8462060 2-(5-Iodopentoxy)tetrahydro-2H-pyran

2-(5-Iodopentoxy)tetrahydro-2H-pyran

Cat. No. B8462060
M. Wt: 298.16 g/mol
InChI Key: ZDXUSVVNVXTSHB-UHFFFAOYSA-N
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Patent
US07446226B2

Procedure details

A solution of 2-(5-chloropentyloxy)tetrahydro-2H-pyrane (10) (20.67 g, 0.1 mol) in dry acetone (50 mL) was added in drops to a magnetically stirred solution of sodium iodide (16.49 g, 0.11 mol) in dry acetone (150 mL). The reaction mixture was refluxed in a nitrogen atmosphere over night. After cooling the precipitated sodium chloride was filtered out and acetone was distilled out on a rotary evaporator. The residue which still contained some sodium chloride was dissolved in dry pentane (200 mL). Sodium chloride was filtered out and pentane distilled out on a rotary evaporator, yielding 26.2 g (88%) of a yellowish brown oil. NMR indicated a pure product.
Quantity
20.67 g
Type
reactant
Reaction Step One
Quantity
16.49 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][O:7][CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][O:9]1.[I-:14].[Na+].[Cl-].[Na+]>CC(C)=O>[I:14][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][O:7][CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][O:9]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
20.67 g
Type
reactant
Smiles
ClCCCCCOC1OCCCC1
Name
Quantity
16.49 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed in a nitrogen atmosphere over night
FILTRATION
Type
FILTRATION
Details
was filtered out and acetone
DISTILLATION
Type
DISTILLATION
Details
was distilled out on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in dry pentane (200 mL)
FILTRATION
Type
FILTRATION
Details
Sodium chloride was filtered out and pentane
DISTILLATION
Type
DISTILLATION
Details
distilled out on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
ICCCCCOC1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 26.2 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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